molecular formula C35H47N7O10 B1353172 Trypsin CAS No. 9002-07-7

Trypsin

Cat. No. B1353172
CAS RN: 9002-07-7
M. Wt: 725.8 g/mol
InChI Key: WGWZNYKOUXOZTC-NAGNLMCHSA-N
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Description

Trypsin is an endoprotease that plays a crucial role in protein digestion. It is produced in the pancreas and secreted into the small intestine. Trypsin hydrolyzes peptide bonds within proteins, breaking them down into smaller peptides and amino acids. This process is essential for nutrient absorption and overall digestion .


Synthesis Analysis

Trypsin is synthesized as an inactive precursor called trypsinogen . Activation occurs in the small intestine, where enterokinase converts trypsinogen to its active form, trypsin. This activation step prevents premature proteolysis within the pancreas .


Molecular Structure Analysis

The molecular structure of trypsin reveals its significance. It belongs to the serine protease family and contains a catalytic triad composed of three amino acids: histidine, aspartate, and serine . These residues work together to cleave peptide bonds. The active site of trypsin specifically recognizes and cleaves peptide bonds adjacent to lysine (K) and arginine ® residues .


Chemical Reactions Analysis

Trypsin catalyzes the hydrolysis of peptide bonds, resulting in the breakdown of proteins into smaller fragments. Its specificity for basic amino acids (K and R) distinguishes it from other proteases. The reaction involves the nucleophilic attack of the serine residue on the carbonyl carbon of the peptide bond, leading to cleavage and release of peptide fragments .


Physical And Chemical Properties Analysis

  • Inhibition : Trypsin can be inhibited by specific inhibitors like PTI .

Scientific Research Applications

Proteomics

Trypsin is by far the most commonly used protease in proteomics . It is used for the digestion of protein samples to peptides in bottom-up proteomics . The quality of trypsin is determined by its purity, activity, and chemical modifications . In a study, several strategies were evaluated for improving the quality of crude trypsin by reductive methylation and affinity purification . The entire workflow can be performed within a day and yields 4 mg per batch . The methylated product was found to be comparable for one hour digestions at elevated temperatures .

Cell Cultures

Apart from its application in proteomics, trypsin is also a tool in working with cell cultures . It is almost indispensable for the digestion of protein samples to peptides .

Gut Innate Immunity

Trypsin acts as an activating enzyme in gut innate immunity . The specific methods of application or experimental procedures in this field are not detailed in the search results.

Protease-Activated Receptor 2 in the Enteric Nervous System

Trypsin plays a role in the activation of protease-activated receptor 2 in the enteric nervous system . The specific methods of application or experimental procedures in this field are not detailed in the search results.

Virology

Trypsin enhances severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection in cultured cells . It enables viral entry at the cell surface and leads to more efficient infection than trypsin-independent endosomal entry . Trypsin production in the target organs may trigger a high level of replication of SARS-CoV-2 and cause severe tissue injury .

Ophthalmology

Trypsin plays a role in ocular injuries caused by inflammation, surgery or accidents . It is an essential component of the physiological healing process that ultimately restores the structure and function of the damaged tissue . Tryptase, which is endogenously produced by mast cells following injury, can exacerbate the inflammatory response . On the other hand, exogenously introduced trypsin promotes wound healing by attenuating inflammatory responses, reducing edema, and protecting against infection . Thus, trypsin may help resolve ocular inflammatory symptoms and promote faster recovery from acute tissue injury associated with ophthalmic diseases .

Insect Physiology

Trypsin and chymotrypsin are the most studied proteases in insects and participate in a great diversity of physiological processes . These include digestion, activation of specific proteins, such as in the coagulation cascades, in the immune system of insects and plants, in the development and production of biologically active peptides, in signal transduction, hormone activation, and development .

Quantitative Plasma and Single-Cell Proteomics

Trypsin plays a crucial role in quantitative plasma and single-cell proteomics, which is rapidly evolving and routinely applied in large-scale biomedical studies . Proteases are a central component of every bottom-up proteomics experiment, digesting proteins into peptides . Trypsin has been the most widely applied protease in proteomics due to its characteristics . With ever-larger cohort sizes and possible future clinical application of mass spectrometry-based proteomics, the technical impact of trypsin becomes increasingly relevant .

Biotechnological Advancements

Trypsin serves as a valuable biocatalyst in various industrial processes . Its ability to selectively cleave peptide bonds is utilized in the production of peptides, flavor enhancers, and modified proteins .

Safety And Hazards

  • Enzyme Precautions : Follow standard laboratory safety protocols when working with trypsin .

properties

IUPAC Name

acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N7O8.C2H4O2/c1-19-15-21(17-26-22(19)12-13-27(42)47-26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4;1-2(3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWZNYKOUXOZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=CC(=O)O2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H47N7O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,160,000
Citations
W Rick - Methods of enzymatic analysis, 1974 - Elsevier
… ester and for benzamidine than trypsin. The trypsinogen secreted by … trypsin already present, so that samples of duodenal contents contain no inactive zymogen but only active trypsin. …
Number of citations: 249 www.sciencedirect.com
M Hirota, M Ohmuraya, H Baba - Journal of gastroenterology, 2006 - Springer
… Furthermore, a trypsin receptor of the protease-activated receptor (PAR) family, PAR-2, has … to trypsin production), inhibition of trypsin activity by PSTI, and activation of PAR-2 (trypsin …
Number of citations: 223 link.springer.com
R Huber, W Bode - Accounts of Chemical Research, 1978 - ACS Publications
… by STI trypsin inhibitor and trypsin.16 We focus in this Account on the structural basis of the activation mechanism of trypsin … We note that the crystal structures ofDIPinhibited trypsin and …
Number of citations: 835 pubs.acs.org
L Tsiatsiani, AJR Heck - The FEBS journal, 2015 - Wiley Online Library
… then in-gel digested with trypsin prior to peptide … , trypsin. Here, we highlight some of the restrictions imposed by the exclusive use of trypsin and present alternative approaches to trypsin…
Number of citations: 356 febs.onlinelibrary.wiley.com
J Kaur, PK Singh - Critical Reviews in Analytical Chemistry, 2022 - Taylor & Francis
… determining trypsin activity may also be used to diagnose TI. However, this topic of trypsin … and working mechanism of trypsin, now we aim to discuss various trypsin detection strategies, …
Number of citations: 41 www.tandfonline.com
R Wirnt - Methods of enzymatic analysis, 1965 - Elsevier
… This chapter elaborates the preparation and stability of trypsin. Trypsin is a proteolytic enzyme… Trypsinogen is converted to trypsin by the enzyme enterokinase and also autocatalytically …
Number of citations: 23 www.sciencedirect.com
C Smith, W Van Megen, L Twaalfhoven… - Journal of the …, 1980 - Wiley Online Library
… Since lpg pure,trypsin would give an absorbance of 0.01Y0,5 the weight of pure trypsin … From this value is calculated the trypsin inhibitor activity (TIA) in terms of mg pure trypsin gl …
Number of citations: 461 onlinelibrary.wiley.com
M Kunitz - The Journal of general physiology, 1947 - rupress.org
… as a trypsin inhibitor is due to its combination with trypsin to … chymotrypsin, but unlike that of trypsin the inhibition is due to … combination between pepsin or trypsin with crude inhibitors. …
Number of citations: 664 rupress.org
M Kunitz, JH Northrop - The Journal of general physiology, 1936 - rupress.org
… During the course of this work a polypeptide, which has a powerful inhibiting effect on trypsin, as well as a compound of this substance with trypsin, was also obtained in …
Number of citations: 801 rupress.org
Z Perutka, M Šebela - Molecules, 2018 - mdpi.com
… single-chain β-trypsin and the two-chain α-trypsin, which is produced by a limited autolysis of β-trypsin. An additional intra-chain split leads to pseudotrypsin (ψ-trypsin) with three chains …
Number of citations: 33 www.mdpi.com

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